1-Chloro-1-deoxy-D-fructose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

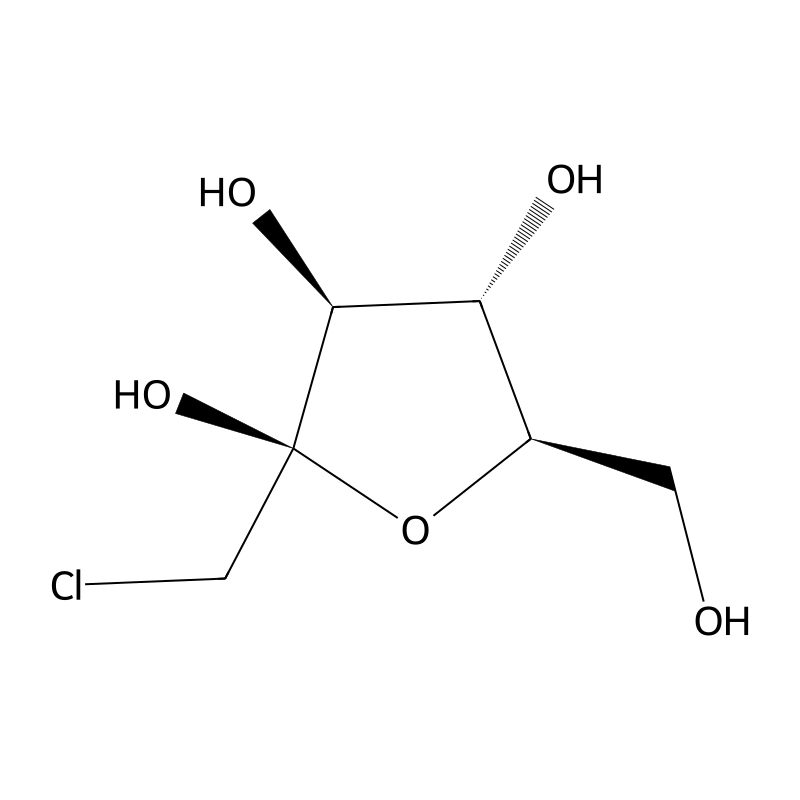

1-Chloro-1-deoxy-D-fructose is a modified monosaccharide derived from D-fructose, characterized by the substitution of a chlorine atom at the first carbon position. Its chemical formula is C₆H₁₁ClO₅, and it is classified as a carbohydrate. This compound is notable for its role in various biochemical processes and its potential applications in food science and medicinal chemistry. It is often utilized in research related to glycoside structures and carbohydrate chemistry due to its unique reactive properties.

- Hydrolysis: The compound can be hydrolyzed by the enzyme invertase, resulting in the production of glucose and other by-products. This reaction is crucial for understanding carbohydrate metabolism in biological systems .

- Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may possess enhanced biological activities or altered chemical properties .

- Glycosylation Reactions: This compound serves as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds with various acceptors, which is essential for constructing complex carbohydrates .

1-Chloro-1-deoxy-D-fructose exhibits several biological activities:

- Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems .

- Chelating Activity: Similar to other Amadori compounds, it has been shown to chelate metal ions such as copper and iron, which could play a role in reducing metal-induced toxicity in cells .

- Metabolic Intermediary: As a derivative of D-fructose, it may participate in metabolic pathways relevant to energy production and cellular respiration.

The synthesis of 1-chloro-1-deoxy-D-fructose can be achieved through several methods:

- Direct Chlorination: D-fructose can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to obtain 1-chloro-1-deoxy-D-fructose .

- Modification of D-Fructose: The compound can also be synthesized via selective modification of D-fructose through enzymatic or chemical means, focusing on the introduction of the chlorine atom while preserving the sugar's structural integrity .

1-Chloro-1-deoxy-D-fructose has various applications across different fields:

- Food Industry: It is used as an intermediate in the production of sweeteners and flavor enhancers due to its sweetening properties derived from its fructose structure .

- Research: This compound serves as a valuable reagent in carbohydrate chemistry for studying glycoside formation and enzyme interactions .

- Pharmaceuticals: Its potential biological activities make it a candidate for further research into therapeutic applications, especially concerning metabolic disorders related to sugars.

Studies on 1-chloro-1-deoxy-D-fructose interactions focus on its reactivity with enzymes and other biomolecules:

- Enzyme Interactions: Research indicates that this compound can interact with various enzymes, influencing their activity and stability. Understanding these interactions is vital for applications in drug design and food science .

- Metal Ion Chelation: Its ability to chelate metal ions has been studied extensively, revealing potential protective roles against metal-induced oxidative damage in biological systems .

Several compounds share structural similarities with 1-chloro-1-deoxy-D-fructose. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| D-Fructose | Base structure | Naturally occurring sugar with broad metabolism |

| 1-Amino-1-deoxy-D-fructose | Similar backbone | Contains an amino group; involved in protein glycation |

| 2-Deoxy-D-glucose | Similar ring structure | Lacks hydroxyl group at C2; important in DNA synthesis |

| 1-Chloro-D-glucose | Similar functional groups | Chlorine substitution at C1; used in similar reactions |

These compounds highlight the unique position of 1-chloro-1-deoxy-D-fructose within carbohydrate chemistry due to its specific modifications and potential applications.